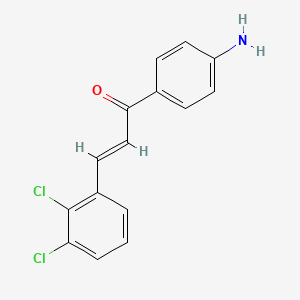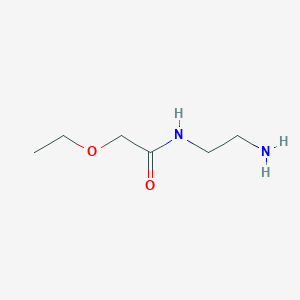
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)-
概要
説明
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)-, also known as N-[2-(2-hydroxyethoxy)ethyl]methacrylamide, is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its applications in various fields, including targeted drug delivery, stimuli-responsive hydrogels, and polyacetal polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- typically involves the reaction of methacryloyl chloride with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- undergoes various types of chemical reactions, including:
Polymerization: This compound can undergo radical polymerization to form polyacetal polymers.
Substitution Reactions: It can participate in substitution reactions where the hydroxyethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used for radical polymerization.
Substitution Reactions: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
Polyacetal Polymers: Formed through radical polymerization.
Functionalized Derivatives: Formed through substitution reactions.
科学的研究の応用
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- involves its ability to undergo polymerization and form hydrogels. These hydrogels can respond to environmental stimuli such as pH and temperature, making them suitable for targeted drug delivery . The molecular targets and pathways involved include the formation of cross-linked networks that encapsulate and release drugs in a controlled manner .
類似化合物との比較
Similar Compounds
N-[2-(2-Hydroxyethoxy)ethyl]methacrylamide: A similar compound with applications in drug delivery and hydrogel formation.
Tri(ethylene glycol) (N-hydroxyethoxy)ethyl methacrylamide: Another related compound used for synthesizing pH-sensitive crosslinkers.
Uniqueness
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- is unique due to its high water solubility, biocompatibility, and ability to form stimuli-responsive hydrogels. These properties make it particularly valuable in biomedical applications such as targeted drug delivery and tissue engineering .
特性
IUPAC Name |
1-ethoxyethanol;prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.C3H5NO/c1-3-6-4(2)5;1-2-3(4)5/h4-5H,3H2,1-2H3;2H,1H2,(H2,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLOIIWOQRYOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)O.C=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89911-50-2 | |
| Record name | N-Acryloylaminoethoxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide](/img/structure/B3165382.png)




![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)
